molecular formula C11H20N2O2 B1478945 2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2098049-72-8

2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Cat. No. B1478945
CAS RN: 2098049-72-8
M. Wt: 212.29 g/mol
InChI Key: UGIHQTGOYGXKFX-UHFFFAOYSA-N
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Description

2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, commonly referred to as 2-amino-1-methyl-6-methylene-hexahydro-cyclopenta[c]pyrrole, is an organic compound that is widely used in scientific research due to its unique characteristics. It is a cyclic compound with a nitrogen atom in the ring, making it an amine. It is also highly soluble in many organic solvents, making it an ideal choice for laboratory experiments.

Scientific Research Applications

Green Synthesis Methods

Researchers have developed metal-free methods for synthesizing polysubstituted pyrrole derivatives, including structures similar to the compound , using surfactants in aqueous media. This approach leverages intermolecular cycloaddition and is notable for its environmental friendliness and high efficiency, producing good to excellent yields under microwave conditions (Amrendra Kumar et al., 2017).

Novel Synthetic Pathways

Innovative synthetic routes have been explored to create a series of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones. These compounds were synthesized via a three-component reaction, showcasing a new avenue for constructing various condensed systems. Such methodologies highlight the versatility and reactivity of pyrrole derivatives in producing biologically relevant structures (V. L. Gein & E. V. Pastukhova, 2020).

Bioactive Compound Synthesis

Efforts to synthesize bioactive compounds have led to the creation of ethylene oligomerization catalysts from nickel(ii) complexes chelated by (amino)pyridine ligands. These studies not only offer insights into the catalytic properties of such complexes but also demonstrate potential applications in creating polymers and other materials with specific characteristics (George S. Nyamato et al., 2016).

properties

IUPAC Name

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-8-11-4-2-3-9(11)6-13(7-11)10(14)5-12/h9H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIHQTGOYGXKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Reactant of Route 2
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Reactant of Route 3
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Reactant of Route 5
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

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